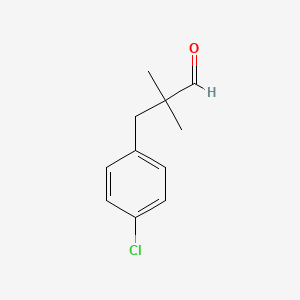

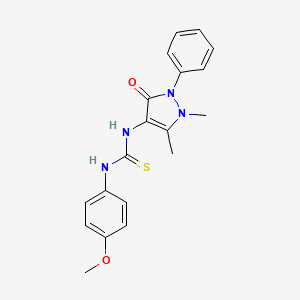

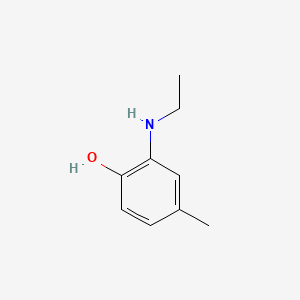

![molecular formula C20H35NO14 B1352391 (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol CAS No. 102583-47-1](/img/structure/B1352391.png)

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antibiotic T-7545-B is a natural product found in Streptomyces hygroscopicus with data available.

Applications De Recherche Scientifique

Solubility and Physical Properties

Research on the solubility of complex sugar derivatives, such as those related to the compound , reveals significant insights into their behavior in different solvents. For instance, the study of saccharides like xylose, mannose, and maltose in ethanol–water solutions indicates the impact of solvent composition on solubility, which could have implications for the formulation and delivery of pharmaceuticals derived from similar complex molecules (Gong et al., 2012).

Synthetic Applications

The synthesis of novel carbocyclic nucleosides demonstrates the utility of complex cyclic structures in developing therapeutic agents. These synthetic pathways provide a foundation for creating analogs and derivatives with potential biological activity, highlighting the chemical versatility and potential for innovation in drug discovery (Hřebabecký et al., 2006).

Bioactivity and Pharmaceutical Implications

The isolation of cyclohexenone derivatives from endophytic fungi showcases the exploration of natural products for bioactive compounds. These substances offer a glimpse into the potential pharmaceutical applications of structurally complex molecules, including antimicrobial and phytotoxic activities, which could lead to the development of new drugs and agrochemicals (Shiono et al., 2005).

Mécanisme D'action

Target of Action

Validamycin B, like its analog Validamycin A, is a glycosidase inhibitor . Its primary targets are the enzymes trehalases . Trehalases are responsible for the degradation of trehalose, a type of sugar that serves as a storage carbohydrate and plays a vital role in various biological processes such as the active transport of glucose in insects and fungi .

Mode of Action

Validamycin B acts as a competitive inhibitor for trehalase . It is structurally similar to trehalose and competes with it for binding to the active site of the enzyme . This inhibits the enzyme’s ability to degrade trehalose, disrupting the normal metabolic processes of the organism .

Biochemical Pathways

The inhibition of trehalase by Validamycin B affects the trehalose metabolic pathway . Trehalose, unable to be broken down due to the inhibition of trehalase, accumulates within the cell . This can disrupt the normal functioning of the cell and lead to a variety of downstream effects, including impaired glucose transport and energy supply .

Pharmacokinetics

It is known that validamycin a, a closely related compound, is rapidly degraded by microorganisms in the soil . This suggests that Validamycin B may also be subject to rapid biodegradation, which could impact its bioavailability.

Result of Action

The inhibition of trehalase by Validamycin B leads to the disruption of normal cellular processes. In fungi, this results in the suppression of fungal growth, exhibiting a fungicidal effect .

Action Environment

Validamycin B is used as a fungicide in the agricultural sector . Its efficacy can be influenced by various environmental factors such as soil composition, temperature, and moisture levels. For instance, its rapid degradation by soil microorganisms could reduce its persistence in the environment and thereby its efficacy

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKWCMVFBWGYRE-IVFZNUECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907774 |

Source

|

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102583-47-1 |

Source

|

| Record name | Validamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.